![molecular formula C18H14N4O3 B14311309 2,2'-[Oxybis(methylene)]bis(5-phenyl-1,3,4-oxadiazole) CAS No. 111950-90-4](/img/structure/B14311309.png)
2,2'-[Oxybis(methylene)]bis(5-phenyl-1,3,4-oxadiazole)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,2’-[Oxybis(methylene)]bis(5-phenyl-1,3,4-oxadiazole) is a heterocyclic compound that belongs to the oxadiazole family. Oxadiazoles are known for their stability and diverse applications in various fields such as medicine, agriculture, and materials science. This compound, in particular, is characterized by its unique structure, which includes two oxadiazole rings connected by an oxybis(methylene) bridge and substituted with phenyl groups.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2,2’-[Oxybis(methylene)]bis(5-phenyl-1,3,4-oxadiazole) typically involves the cyclization of Schiff bases derived from the condensation of aldehydes and acetophenones with acid hydrazides. The cyclization process yields the oxadiazole derivatives .
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the general approach involves large-scale synthesis using similar cyclization reactions under controlled conditions to ensure high yield and purity.
Análisis De Reacciones Químicas
Types of Reactions
2,2’-[Oxybis(methylene)]bis(5-phenyl-1,3,4-oxadiazole) can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions, leading to the formation of different oxidation products.
Reduction: Reduction reactions can alter the oxadiazole rings or the phenyl groups.
Substitution: The phenyl groups can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Various halogenating agents and nucleophiles can be employed for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce different functional groups onto the phenyl rings.
Aplicaciones Científicas De Investigación
2,2’-[Oxybis(methylene)]bis(5-phenyl-1,3,4-oxadiazole) has a wide range of applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules and materials.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development due to its stability and bioactivity.
Mecanismo De Acción
The mechanism of action of 2,2’-[Oxybis(methylene)]bis(5-phenyl-1,3,4-oxadiazole) involves its interaction with specific molecular targets and pathways. The compound’s effects are mediated through its ability to form stable complexes with metal ions and its potential to interact with biological macromolecules such as proteins and nucleic acids. These interactions can lead to various biological effects, including antimicrobial and anticancer activities.
Comparación Con Compuestos Similares
Similar Compounds
2,2’-[Methylenebis(phenyleneoxymethylene)]bisoxirane: Another compound with a similar structure but different functional groups.
2,2’-[Oxydimethylene]difuran: A related compound with furan rings instead of oxadiazole rings.
2,2’-[Methylenebis(4,1-phenyleneoxymethylene)]bisoxirane: Shares the oxybis(methylene) bridge but has different aromatic substitutions.
Uniqueness
2,2’-[Oxybis(methylene)]bis(5-phenyl-1,3,4-oxadiazole) is unique due to its specific combination of oxadiazole rings and phenyl groups, which confer distinct chemical and physical properties. Its stability, reactivity, and potential biological activities make it a valuable compound for various applications in research and industry.
Propiedades
Número CAS |
111950-90-4 |
|---|---|
Fórmula molecular |
C18H14N4O3 |
Peso molecular |
334.3 g/mol |
Nombre IUPAC |
2-phenyl-5-[(5-phenyl-1,3,4-oxadiazol-2-yl)methoxymethyl]-1,3,4-oxadiazole |
InChI |
InChI=1S/C18H14N4O3/c1-3-7-13(8-4-1)17-21-19-15(24-17)11-23-12-16-20-22-18(25-16)14-9-5-2-6-10-14/h1-10H,11-12H2 |
Clave InChI |
IVSHXLYGKGMSQR-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C=C1)C2=NN=C(O2)COCC3=NN=C(O3)C4=CC=CC=C4 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


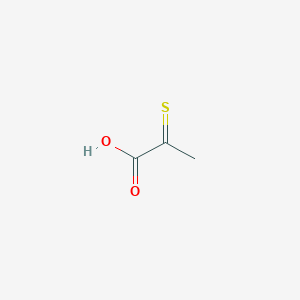

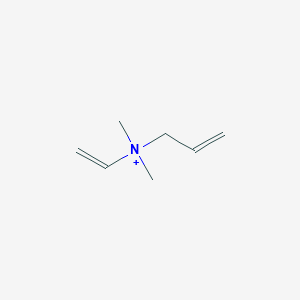
![1,2-Dioxaspiro[2.5]octa-4,7-dien-6-one](/img/structure/B14311283.png)
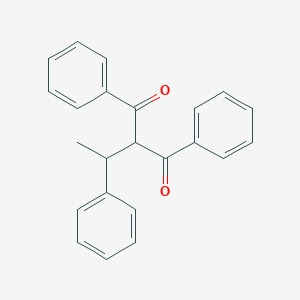

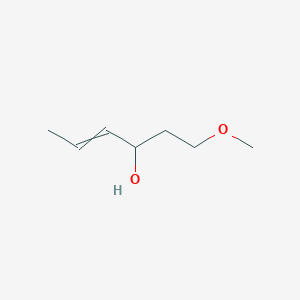

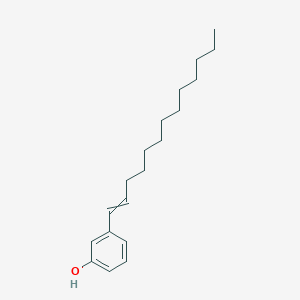


![2,4-Bis[bis(carboxymethyl)amino]butanoic acid](/img/structure/B14311327.png)


